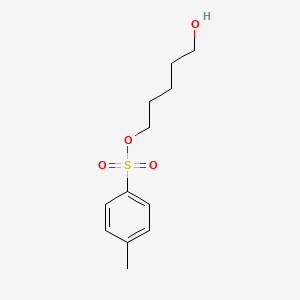

1,5-Pentanediol, 1-(4-methylbenzenesulfonate)

Description

1,5-Pentanediol, 1-(4-methylbenzenesulfonate) (CAS: 2728-37-2) is a sulfonate ester derivative of 1,5-pentanediol (CAS: 111-29-5), where one hydroxyl group is replaced by a 4-methylbenzenesulfonyl (tosyl) group. This modification enhances its utility as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the tosyl group’s role as a superior leaving group compared to hydroxyl .

Key Properties of 1,5-Pentanediol (Parent Compound):

- Chemical Formula: C₅H₁₂O₂

- Molar Mass: 104.15 g/mol

- Boiling Point: 242°C

- Solubility: Miscible in water and organic solvents .

- Applications: Used in polyurethanes, polyesters, coatings, and cosmetics due to its flexibility, reactivity, and low toxicity .

The sulfonate derivative likely retains the diol’s backbone but introduces enhanced electrophilicity at the tosylated position, making it valuable for synthesizing complex molecules like pharmaceuticals or polymers.

Properties

IUPAC Name |

5-hydroxypentyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4S/c1-11-5-7-12(8-6-11)17(14,15)16-10-4-2-3-9-13/h5-8,13H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTVUXJUYZCSQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201253250 | |

| Record name | 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95769-37-2 | |

| Record name | 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95769-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) can be synthesized through the reaction of 1,5-pentanediol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of an ester bond between the hydroxyl group of 1,5-pentanediol and the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.

Hydrolysis: The major products are 1,5-pentanediol and 4-methylbenzenesulfonic acid.

Scientific Research Applications

Introduction to 1,5-Pentanediol, 1-(4-methylbenzenesulfonate)

1,5-Pentanediol, 1-(4-methylbenzenesulfonate) (CAS Number: 24293-28-5) is a sulfonate ester derived from 1,5-pentanediol and p-toluenesulfonic acid. This compound has garnered attention in various industrial applications due to its unique chemical properties, making it valuable in polymer chemistry, coatings, and specialty materials.

Polymer Chemistry

1,5-Pentanediol, 1-(4-methylbenzenesulfonate) serves as an effective crosslinking agent in the synthesis of polymers. Its ability to create crosslinked networks enhances the mechanical properties of polymers, making them more durable and resistant to environmental factors. This application is particularly relevant in:

- Coatings : Used to improve adhesion and durability of coatings applied to various substrates.

- Adhesives : Enhances the bonding strength and thermal stability of adhesive formulations.

Specialty Materials

The compound is utilized in the production of specialty materials that require specific performance characteristics. These include:

- Elastomers : Contributing to the flexibility and resilience of elastomeric materials.

- Sealants : Improving the performance of sealants used in construction and automotive applications.

Coatings and Inks

In the coatings industry, 1,5-pentanediol, 1-(4-methylbenzenesulfonate) is incorporated into formulations for:

- Industrial Coatings : Providing improved hardness and flexibility.

- Emulsion Paints : Acting as a wetting agent that enhances the spreadability and application properties of paints.

Synthesis of Other Compounds

This compound can also be a precursor in synthesizing other chemical entities. For example:

- It can be transformed into various sulfonate esters that have applications across different chemical industries.

Research Applications

Recent studies have explored the potential of using bio-based versions of 1,5-pentanediol as sustainable alternatives to traditional petroleum-derived compounds. For instance:

- Research published in ACS Sustainable Chemistry & Engineering discusses the incorporation of bio-based 1,5-pentanediol into coatings and adhesives as a replacement for petroleum-derived diols like 1,6-hexanediol .

Case Study 1: Crosslinking in Polyurethane Production

A study demonstrated that incorporating 1,5-pentanediol, 1-(4-methylbenzenesulfonate) into polyurethane formulations significantly enhanced thermal stability and mechanical properties compared to traditional crosslinkers. The resulting polyurethane exhibited improved resistance to moisture and UV degradation.

Case Study 2: Sustainable Coatings

In another research project focused on sustainable materials, scientists synthesized high molecular weight polyesters using bio-based 1,5-pentanediol along with various aliphatic diacids. The resultant polyesters showed promising characteristics for use in eco-friendly coatings due to their biodegradability and performance metrics comparable to conventional coatings .

Mechanism of Action

The mechanism of action of 1,5-pentanediol, 1-(4-methylbenzenesulfonate) primarily involves its reactivity as an ester. The sulfonate group can participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparison of Physical and Chemical Properties

Research Findings and Trends

- Market Growth : The global 1,5-pentanediol market is expanding due to demand for bio-based chemicals, with major players like BASF and DuPont investing in production .

- Fluorinated Derivatives : The hexafluoro-tosylated variant (CAS: 2728-37-2) exhibits distinct properties, such as increased chemical stability and altered solubility, due to fluorine’s electronegativity .

- Toxicity : While 1,5-pentanediol is low-toxicity, sulfonate esters may pose higher risks (e.g., skin irritation), though specific data is lacking .

Biological Activity

1,5-Pentanediol, 1-(4-methylbenzenesulfonate), also known by its CAS number 95769-37-2, is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,5-Pentanediol, 1-(4-methylbenzenesulfonate) is characterized by a pentanediol backbone with a sulfonate group attached to a para-methylbenzene ring. This structure is significant as it influences the compound's solubility and reactivity, which are critical for its biological activity.

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of sulfonated compounds have been explored in various contexts. For instance, studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism typically involves the generation of reactive oxygen species (ROS) and subsequent activation of caspases.

The biological activity of 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) likely involves multiple pathways:

- Membrane Interaction : The sulfonate group can interact with lipid bilayers, altering membrane permeability and leading to cell lysis in microorganisms.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular metabolism.

- Signal Transduction Modulation : By affecting intracellular signaling pathways, this compound may influence cell survival and proliferation.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various sulfonated compounds against Gram-positive and Gram-negative bacteria. While specific data on 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) was not highlighted, related compounds demonstrated significant inhibition zones in agar diffusion tests.

Cytotoxicity Assessment

In a cytotoxicity assay involving human cancer cell lines, several sulfonated derivatives were tested for their ability to induce apoptosis. Results indicated that compounds with similar structural features to 1,5-Pentanediol exhibited IC50 values in the micromolar range, suggesting potential therapeutic applications in oncology.

Q & A

Q. What strategies enhance the oxygen barrier properties of furfural-based polyesters containing 1,5-pentanediol?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.